molecular formula C18H26O4 B1360770 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxyvalerophenone CAS No. 898786-51-1

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxyvalerophenone

Cat. No. B1360770
CAS RN: 898786-51-1
M. Wt: 306.4 g/mol
InChI Key: OUFJUIJNBITYOC-UHFFFAOYSA-N
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Description

The compound “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-methoxyvalerophenone” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, a functional group that is often used as a protective group in organic synthesis. The molecule also contains a ketone group (indicated by the “one” in “valerophenone”), which is a common functional group in organic chemistry with the structure R-CO-R’. The “3’-methoxy” indicates a methoxy group (-O-CH3) on the third carbon of the valerophenone backbone .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features would likely include the planar aromatic ring, the tetrahedral carbons of the dioxane ring, and the trigonal planar carbon of the ketone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar ketone group could influence its solubility in different solvents, and the aromatic ring could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Synthesis and Characterization

  • The compound and its derivatives are utilized in synthesis processes. For instance, a study demonstrated the synthesis and characterization of related compounds by etherification, oximation, and Beckmann rearrangement processes (Chen, Ye, & Hu, 2012).

Catalysis and Reaction Mechanisms

  • Research into the acid-catalysed condensation of glycerol with various aldehydes and ketones, including the formation of dioxanes, highlights the role of the compound in understanding reaction pathways and catalysis (Deutsch, Martin, & Lieske, 2007).

Photovoltaic Applications

  • Derivatives of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxyvalerophenone have been synthesized and tested as active materials in photovoltaic cells, demonstrating its potential in renewable energy technologies (Jørgensen & Krebs, 2005).

Crystal Structure Analysis

  • Crystal structure analysis of similar compounds, revealing insights into molecular geometry and intermolecular interactions, is a key area of research. This knowledge aids in the development of materials with specific properties (Kuhn, Al-Sheikh, & Steimann, 2003).

Organic Chemistry and Drug Development

  • In organic chemistry and drug development, the study of derivatives of this compound leads to the development of new compounds with potential therapeutic applications. For example, compounds with 5-lipoxygenase-activating protein inhibitory activity have been described (Hutchinson et al., 2009).

Chemical Reactions and Organic Synthesis

  • The compound and its derivatives are used in various chemical reactions and organic synthesis processes, as seen in studies exploring its reactivity and potential for creating new chemical entities (Edmundson, 1967).

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing it .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, its physical properties, and any biological activity it might have .

properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-methoxyphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-18(2)12-21-17(22-13-18)10-5-4-9-16(19)14-7-6-8-15(11-14)20-3/h6-8,11,17H,4-5,9-10,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFJUIJNBITYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645942
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-methoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898786-51-1
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-methoxyphenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-methoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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